molecular formula C22H17NO3S B7789717 (E)-2-(benzenesulfonyl)-3-(4-phenylmethoxyphenyl)prop-2-enenitrile

(E)-2-(benzenesulfonyl)-3-(4-phenylmethoxyphenyl)prop-2-enenitrile

Cat. No.: B7789717
M. Wt: 375.4 g/mol
InChI Key: POKDSMVEXGMCEG-PXLXIMEGSA-N
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Description

(E)-2-(benzenesulfonyl)-3-(4-phenylmethoxyphenyl)prop-2-enenitrile is an organic compound characterized by its unique structure, which includes a benzenesulfonyl group, a phenylmethoxyphenyl group, and a prop-2-enenitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(benzenesulfonyl)-3-(4-phenylmethoxyphenyl)prop-2-enenitrile typically involves the following steps:

    Formation of the benzenesulfonyl group: This can be achieved by reacting benzene with sulfur trioxide and oleum to form benzenesulfonic acid, which is then converted to benzenesulfonyl chloride using phosphorus pentachloride.

    Introduction of the phenylmethoxyphenyl group: This step involves the reaction of phenol with benzyl chloride in the presence of a base such as sodium hydroxide to form 4-phenylmethoxyphenol.

    Formation of the prop-2-enenitrile moiety: This can be synthesized by the reaction of acrylonitrile with a suitable base.

The final step involves the coupling of these intermediates under specific reaction conditions, such as the use of a palladium catalyst in a Heck reaction, to form the desired this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(benzenesulfonyl)-3-(4-phenylmethoxyphenyl)prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzenesulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzenesulfonyl derivatives.

Scientific Research Applications

(E)-2-(benzenesulfonyl)-3-(4-phenylmethoxyphenyl)prop-2-enenitrile has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-2-(benzenesulfonyl)-3-(4-phenylmethoxyphenyl)prop-2-enenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonyl group can act as an electrophile, while the phenylmethoxyphenyl group can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (E)-2-(benzenesulfonyl)-3-(4-methoxyphenyl)prop-2-enenitrile
  • (E)-2-(benzenesulfonyl)-3-(4-phenylphenyl)prop-2-enenitrile

Uniqueness

(E)-2-(benzenesulfonyl)-3-(4-phenylmethoxyphenyl)prop-2-enenitrile is unique due to the presence of the phenylmethoxy group, which can enhance its interactions with biological targets and improve its solubility and stability compared to similar compounds.

Properties

IUPAC Name

(E)-2-(benzenesulfonyl)-3-(4-phenylmethoxyphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17NO3S/c23-16-22(27(24,25)21-9-5-2-6-10-21)15-18-11-13-20(14-12-18)26-17-19-7-3-1-4-8-19/h1-15H,17H2/b22-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POKDSMVEXGMCEG-PXLXIMEGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C=C(C#N)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=C(\C#N)/S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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